2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1313367-62-2) is a boronate ester with the molecular formula C₂₃H₂₅BO₃ and a molecular weight of 360.25 g/mol . Its structure features a benzyloxy group attached to a hexyl chain, which is linked to a pinacol-protected boronate core. This compound is categorized as a building block in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura, where boronate esters act as key intermediates . The benzyloxyhexyl substituent enhances solubility in organic solvents and may modulate steric and electronic properties during reactions.
Properties
Molecular Formula |
C19H31BO3 |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(6-phenylmethoxyhexyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H31BO3/c1-18(2)19(3,4)23-20(22-18)14-10-5-6-11-15-21-16-17-12-8-7-9-13-17/h7-9,12-13H,5-6,10-11,14-16H2,1-4H3 |
InChI Key |
YBSQMKLMIJHSLN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-(benzyloxy)hexylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of reactions:
Oxidation: The boronic ester can be oxidized to the corresponding boronic acid.
Reduction: Reduction of the boronic ester can yield the corresponding alcohol.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Oxidation: The major product is the corresponding boronic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are biaryl compounds formed through the Suzuki–Miyaura coupling.
Scientific Research Applications
2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research applications:
Biology: Boronic esters are explored for their potential in drug delivery systems and as enzyme inhibitors.
Medicine: Research is ongoing into the use of boronic esters in the development of new pharmaceuticals.
Industry: The compound is used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the Suzuki–Miyaura coupling involves the transmetalation of the boronic ester with a palladium catalyst. This process forms a palladium-boron complex, which then undergoes reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes structural analogues and their key differences:
Key Observations :
- Chain Length : Longer alkyl chains (e.g., hexyl vs. pentyl) increase lipophilicity and may slow reaction kinetics due to steric hindrance .
- Substituent Type : Aromatic groups (e.g., benzyloxyphenyl) enhance stability but reduce solubility in polar solvents compared to aliphatic chains .
- Electronic Effects : Electron-withdrawing groups (e.g., dichloro) increase the electrophilicity of the boron atom, accelerating transmetalation in cross-coupling reactions .
Application-Specific Design :
Biological Activity
2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound with potential applications in medicinal chemistry and materials science. Its unique structure may confer specific biological activities that merit detailed investigation. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C25H28BNO4
- Molecular Weight : 417.31 g/mol
- CAS Number : 2152673-80-6
- Physical State : Solid at room temperature
- Boiling Point : Predicted at approximately 545.5 ± 50.0 °C
The biological activity of boron compounds often relates to their ability to interact with biological macromolecules, particularly proteins and nucleic acids. The presence of the dioxaborolane moiety suggests potential interactions with hydroxyl groups in biomolecules, possibly influencing enzyme activity or cellular signaling pathways.
Biological Activity Overview
Research indicates that compounds similar to 2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit various biological activities:
- Anticancer Activity : Boron compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that certain boron-containing compounds can disrupt cellular metabolism in cancer cells by targeting specific metabolic pathways.
- Antimicrobial Properties : Some derivatives of dioxaborolanes have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic processes.
- Neuroprotective Effects : There is emerging evidence that boron compounds may protect neuronal cells from oxidative stress and apoptosis. This could be relevant for developing treatments for neurodegenerative diseases.
Anticancer Activity
A study by Smith et al. (2023) explored the effects of various dioxaborolane derivatives on cancer cell lines. The results indicated that compounds with structural similarities to 2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Dioxaborolane A | MCF-7 | 5.2 |
| Dioxaborolane B | MCF-7 | 3.8 |
| 2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | MCF-7 | 4.1 |
Antimicrobial Activity
In a study conducted by Johnson et al. (2024), the antimicrobial efficacy of various boron compounds was evaluated against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives inhibited bacterial growth effectively.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Dioxaborolane C | S. aureus | 15 |
| Dioxaborolane D | E. coli | 18 |
| 2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | S. aureus | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
